1-Phenyloxindole

Catalog No.
S595288
CAS No.
3335-98-6
M.F
C14H11NO
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyloxindole

Researchers developing Kv7 channel modulators or photochromic materials face hazardous in-house N-arylation or protection requirements. 1-Phenyloxindole (CAS 3335-98-6) with a pre-installed N-phenyl group enables direct C3-alkylation, bypassing these risks. • Achieves 95% yield in superacid-mediated condensations (vs. 84% for N-methyl analog) for 3,3-disubstituted oxindoles. • Resists UV-induced N-dealkylation, ensuring durability in photochromic lenses and optical sensors. • Eliminates exothermic Stollé synthesis, enabling safe scale-up.

CAS Number

3335-98-6

Product Name

1-Phenyloxindole

IUPAC Name

1-phenyl-3H-indol-2-one

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2

InChI Key

OWPNVXATCSXTBK-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3

Synonyms

1-phenylindolin-2-one

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3

The exact mass of the compound Phenyloxindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234518. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g

1-Phenyloxindole (CAS 3335-98-6) is an N-substituted heterocyclic building block featuring an oxindole core fused with an N-phenyl group. Presenting as a white to light yellow crystalline powder with a melting point of 120–126 °C, it is a critical intermediate in organic synthesis and medicinal chemistry . Its primary procurement value lies in its pre-installed N-phenyl moiety, which directs selective reactivity to the C3 position and eliminates the need for complex N-arylation or protection steps during the synthesis of advanced pharmaceuticals, such as the Kv7 channel modulator linopirdine, and specialized photochromic materials .

Research Fit

N-phenyl oxindole scaffold for kinase inhibitor derivatization
High-purity intermediate for reproducible SAR studies
Unique substitution pattern enables target engagement

Substituting 1-phenyloxindole with unsubstituted oxindole or 1-methyloxindole fundamentally alters both processability and downstream performance. Unsubstituted oxindole leaves the secondary amine exposed, leading to competitive N-alkylation during C3-functionalization and necessitating costly protection-deprotection sequences . Conversely, while 1-methyloxindole is N-protected, it exhibits a significantly lower melting point (85–88 °C), which complicates solid-state handling and crystallization compared to the highly crystalline 1-phenyloxindole (120–126 °C) . Furthermore, the N-phenyl group provides unique electronic delocalization and steric bulk, which prevents UV-induced N-dealkylation in photochromic applications and enhances electrophilic condensation yields at the C3 position—advantages that generic N-alkyl analogs cannot replicate.

Substitution Risk

Generic indoles lack the N-phenyl substitution critical for target binding geometry
Minor structural modifications on the oxindole core can significantly shift kinase selectivity
Impurity profiles of alternative intermediates may compromise reaction reproducibility

Enhanced Crystallinity and Thermal Profile vs. N-Methyl Analogs

1-Phenyloxindole exhibits a significantly higher melting point than its N-methyl counterpart, which directly impacts bulk handling and purification. While 1-methyloxindole melts at 85–88 °C, 1-phenyloxindole maintains a solid crystalline state up to 120–126 °C .

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data120–126 °C (1-Phenyloxindole)
Comparator Or Baseline85–88 °C (1-Methyloxindole)
Quantified Difference+35 °C higher melting point
ConditionsStandard atmospheric pressure, bulk solid state

The higher melting point facilitates easier solid-state handling, storage, and higher-recovery crystallization during scale-up manufacturing.

Pfmrk Selectivity
Class-level inference
IC50 1.5 µM vs no activity for broad-spectrum CDK inhibitors
Recombinant Pfmrk assay
Selective malarial kinase entry point
Oxindole derivatives show selectivity over human CDK1

Bypassing Hazardous In-House Stollé Synthesis

For the synthesis of N-phenyl APIs like linopirdine, synthesizing the 1-phenyloxindole core in-house via the Stollé reaction requires highly exothermic conditions and large, stoichiometric amounts of aluminum chloride (AlCl3) [1]. Procuring commercial 1-phenyloxindole directly bypasses this hazardous step, allowing chemists to proceed immediately to C3-functionalization without managing severe exotherms or heavy metal waste streams.

Evidence DimensionProcess Safety and Waste Generation
Target Compound DataCommercial Procurement (Ready for C3-alkylation)
Comparator Or BaselineIn-house Stollé Synthesis (Requires stoichiometric AlCl3 and exothermic control)
Quantified Difference100% elimination of AlCl3 waste and Stollé exotherm hazards
ConditionsScale-up synthesis of linopirdine and related neurological APIs

Direct procurement of 1-phenyloxindole reduces scale-up risks, lowers waste disposal costs, and accelerates the timeline to final API production.

Dual COX/5-LOX IC50
Class-level inference
COX-2: 0.0533 µM; 5-LOX: 0.4195 µM
Oxindole derivative 4h In vitro enzymatic assay
Supports dual pathway inhibition context
Balanced inhibition reported; relevance to anti-inflammatory research

Superior Yields in C3-Electrophilic Condensations

The N-phenyl group enhances the efficiency of superacid-induced condensations at the C3 position compared to N-alkyl analogs. In the synthesis of 3,3-diaryloxindoles via triflic acid-mediated condensation with benzene, the N-phenyl substituted precursor achieved a 95% yield of the target 3,3-diphenyl-1-phenyloxindole. Under the same conditions, the N-methyl precursor yielded only 84% of the corresponding product [1].

Evidence DimensionIsolated Yield (3,3-diarylation)
Target Compound Data95% yield (N-phenyl derivative)
Comparator Or Baseline84% yield (N-methyl derivative)
Quantified Difference11% absolute increase in condensation yield
ConditionsTriflic acid (TfOH) mediated condensation with benzene

Higher conversion efficiency reduces raw material waste and simplifies purification in the high-throughput synthesis of 3,3-disubstituted oxindole libraries.

Intermediate Quality
Supporting evidence
≥99.0% HPLC Residual solvents ≤0.1% Heavy metals ≤10 ppm
Ensures synthesis reproducibility
Defined specification supports lead optimization workflows

Absolute Resistance to UV-Induced N-Dealkylation

In the development of indolinospironaphthoxazine photochromic compounds, the N-substituent dictates the material's resistance to UV degradation. Under direct UV irradiation, N-alkyl derivatives (such as N-methyl or N-butyl) undergo significant N-dealkylation, generating unwanted 3,3-dimethyloxindole byproducts. In contrast, the N-phenyl derivative (derived from 1-phenyloxindole) yields 0% N-dealkylated product under identical UV exposure, demonstrating absolute stability of the N-phenyl bond [1].

Evidence DimensionPhotochemical N-Dealkylation Rate
Target Compound Data0% N-dealkylation (N-phenyl spirooxazine)
Comparator Or BaselineSignificant N-dealkylation observed (N-alkyl spirooxazines)
Quantified DifferenceComplete elimination of UV-induced N-dealkylation degradation pathway
ConditionsUV irradiation of photochromic spiro-compounds in anhydrous toluene

Procuring 1-phenyloxindole as a precursor is essential for formulating photochromic lenses and sensors that require long-term stability against UV degradation.

Synthesis of Neurological APIs (Linopirdine Analogs)

Directly leverages the pre-installed N-phenyl group to bypass hazardous, highly exothermic in-house Stollé synthesis and avoid difficult N-arylation steps, enabling rapid C3-alkylation to access Kv7 potassium channel modulators safely at scale [1].

High-Throughput Synthesis of 3,3-Diaryloxindole Libraries

Capitalizes on the enhanced electrophilic condensation yields in superacid media (e.g., 95% yield vs 84% for N-methyl analogs) to efficiently generate diverse libraries of biologically active 3,3-disubstituted oxindoles with minimal waste[2].

Formulation of UV-Stable Photochromic Materials

Utilizes the compound's unique photochemical stability to synthesize indolinospironaphthoxazines that are entirely resistant to N-dealkylation under prolonged UV exposure, a critical requirement for durable photochromic lenses and optical sensors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
N-phenyl oxindole scaffold
ATP-competitive kinase profiling
Dual COX/5-LOX pathway research
Dual inhibition context
Inflammatory cascade model response
Antimalarial kinase research
Pfmrk selectivity over human CDKs
Antimalarial kinase selectivity screening

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

3335-98-6

Wikipedia

1-Phenyloxindole

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